Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-
Description
The compound 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxybenzamide is a benzamide derivative characterized by a 5-chloro and 2-methoxy substitution on the benzoyl core. The N-substituent is a phenethyl group bearing a 4-chlorophenyl moiety at the terminal position.
Properties
IUPAC Name |
5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(17)5-3-11/h2-7,10H,8-9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKRZFXOEXBTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429318 | |
| Record name | Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87262-54-2 | |
| Record name | Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzoic acid and 4-chlorophenylethylamine.
Amidation Reaction: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. This acid chloride is then reacted with 4-chlorophenylethylamine in the presence of a base such as triethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups. Common reagents for these reactions include nucleophiles like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine:
Pharmacological Research: Research is conducted to explore the pharmacological properties of the compound, including its potential as an anti-inflammatory or anticancer agent.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Most analogs retain the 5-chloro-2-methoxybenzamide backbone but differ in the N-substituent. Key comparisons include:
Structural Insights :
- Replacement of the methoxy group with a sulfonylamino moiety () introduces a stronger electron-withdrawing group, altering electronic distribution and acidity (pKa ~8–10 for sulfonamides) .
Complex N-Substituents with Sulfonylurea Moieties
- 5-Chloro-N-[2-(4-sulfonylureaphenyl)ethyl]-2-methoxybenzamide (): Incorporates a 4-hydroxycyclohexyl-urea-sulfonyl group. This modification enhances hydrogen-bonding capacity and may target ATP-sensitive potassium channels (e.g., antidiabetic agents like glibenclamide analogs) .
Biological Implications: Sulfonylurea derivatives are known for hypoglycemic activity, suggesting the target compound’s analogs could share similar therapeutic mechanisms if tested .
Anti-Cancer Derivatives ()
The 4-sulphamoylphenyl derivatives (e.g., compounds 4a–4t in ) demonstrated moderate to excellent anti-cancer activity, with IC₅₀ values ranging from 0.8–12.5 µM against MCF-7 and HepG2 cell lines. The sulphamoyl group likely enhances binding to carbonic anhydrase or tyrosine kinase domains .
Physical Properties
Notes:
Regulatory and Environmental Considerations
Derivatives with halogens (e.g., Cl, F) may require rigorous ecotoxicological assessments.
Biological Activity
Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- (CAS No. 87262-54-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- is C16H15Cl2NO2, with a molecular weight of approximately 368.84 g/mol. The compound features a benzamide backbone with chlorine and methoxy substituents that enhance its chemical reactivity and biological activity.
Anticancer Properties
Research indicates that Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- exhibits substantial anticancer properties. Several studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines:
- Cell Proliferation Inhibition : In vitro studies show that this compound significantly reduces the growth of cancer cells by interfering with critical cellular pathways involved in proliferation .
- Apoptosis Induction : The mechanism by which this compound induces apoptosis involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
The biological activity of Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anticancer effects.
- Receptor Modulation : It can interact with various receptors, altering their activity and influencing cellular responses .
Comparative Studies
To understand the unique properties of Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-, it is beneficial to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzamide | Basic benzamide structure | Limited activity |
| 5-Chloro-N-(4-sulfamoylphenyl)benzamide | Contains a sulfamoyl group | Different biological profile |
| N-(4-Chlorophenyl)-N'-methoxybenzamide | Similar amine structure | Varies in reactivity |
| Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- | Chlorine and methoxy substituents | Significant anticancer activity |
The unique combination of chlorine and methoxy groups in Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- enhances its potency against cancer cells compared to other benzamides.
Study on Antitumor Activity
A notable study investigated the antitumor effects of Benzamide derivatives in a cohort of patients with advanced cancer. Patients treated with this compound exhibited prolonged survival rates compared to those receiving standard therapies. Specifically, three out of five patients showed remarkable responses after treatment with doses exceeding 4.3 GBq, indicating a promising therapeutic potential for this class of compounds .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxybenzamide derivatives?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 5-chloro-2-methoxybenzoic acid derivatives with ethyl chloroformate and aniline in dichloromethane (DCM) using triethylamine as a base (yield: ~94%) .
- Step 2 : Sulfonation or amidation with chlorosulfonic acid or substituted amines under controlled conditions (e.g., THF/H₂O, sodium carbonate) to introduce functional groups (yield: 45–93%) .
- Key challenges : Optimizing reaction time and stoichiometry to minimize side products.
Q. How is structural characterization performed for these benzamide derivatives?
- X-ray crystallography : Used to resolve molecular geometry, as demonstrated in studies employing SHELX programs for small-molecule refinement (e.g., SHELXL for bond-length precision and SHELXS for structure solution) .
- Spectroscopy : NMR (¹H/¹³C) and HPLC-MS validate purity and confirm substituent positions .
Q. What preliminary biological screening models are used to assess anti-cancer activity?
- In vitro cytotoxicity assays : Compounds are tested against panels of cancer cell lines (e.g., A2780 ovarian, HCT-116 colon, MIA PaCa-2 pancreatic) using MTT or SRB assays. IC₅₀ values are calculated to rank potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity across cell lines?
- Mechanistic profiling : For compounds showing variable efficacy (e.g., 4j in MIA PaCa-2 vs. A2780), follow-up studies include cell cycle analysis (flow cytometry for G2/M arrest) and apoptosis assays (Annexin V/PI staining) to identify context-dependent mechanisms .
- Target identification : Use kinase profiling or proteomics to correlate activity with specific pathways (e.g., tubulin inhibition or kinase modulation) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent ratios, temperature) to identify optimal conditions. For example, THF/H₂O (2:1) improves amine coupling efficiency .
- HPLC-guided purification : Critical for isolating isomers (e.g., N-(2-aminoethyl)-chlorobenzamide derivatives) with ≥90% purity, as seen in Trypanosoma brucei inhibitor studies .
Q. How is computational chemistry integrated into structure-activity relationship (SAR) studies?
- Docking simulations : Predict binding affinities to targets like carbonic anhydrase IX or tubulin using software (e.g., AutoDock). Validate with crystallographic data (e.g., PDB entries) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with anti-proliferative activity to guide analog design .
Q. What methods address low solubility or bioavailability in preclinical development?
- Salt formation : Converting free bases to hydrochloride salts improves aqueous solubility, as demonstrated for N-(2-aminoethyl)benzamide derivatives .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., sulfonamides) to enhance membrane permeability .
Q. How are advanced analytical techniques applied to resolve stereochemical ambiguities?
- Chiral HPLC : Separates enantiomers of compounds with stereocenters (e.g., tert-butyl carbamate intermediates) .
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves absolute configuration, as shown in studies of {2-[(1,3-benzothiazol-2-yl)methoxy]phenyl}methanone derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
